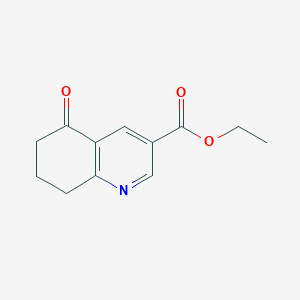

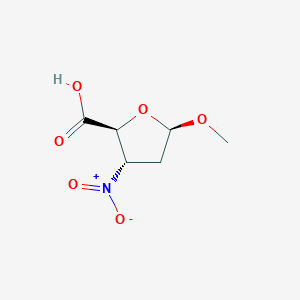

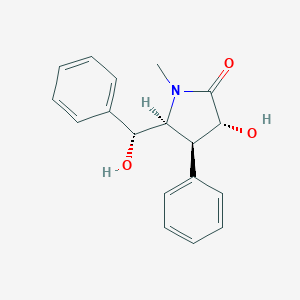

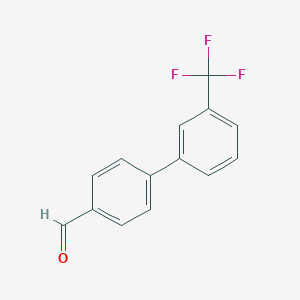

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves various chemical reactions, including the Gould-Jacobs reaction under microwave-assistance using aluminium metal as a catalyst, which has been optimized for high yields of related quinoline derivatives (Song Bao-an, 2012). Additionally, cyclocondensation reactions of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with sym-1,2-diketones have been explored to produce various heterocycles (Esra’a S. Abu-Sheaib et al., 2008).

科学的研究の応用

Anticancer Activity

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate and its derivatives are explored for their therapeutic potentials, including anticancer activities. Trabectedin (ET-743), a compound with a structure characterized by three fused tetrahydroisoquinoline rings, has shown promise in treating ovarian cancer. Its mechanism involves covalent interaction with the DNA double helix and interference with transcription factors and DNA repair pathways, suggesting a unique mode of action different from other DNA-interacting agents. This compound also modulates cytokine and chemokine production, indicating potential effects on the tumor microenvironment (D’Incalci & Galmarini, 2010).

Antioxidant Activity

Studies on the antioxidant activity of compounds structurally related to Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate have highlighted the role of such compounds in neutralizing free radicals and protecting against oxidative stress. Methods to determine antioxidant activity, like the ABTS/PP Decolorization Assay, are crucial for evaluating the potential of these compounds in mitigating oxidative damage in biological systems (Munteanu & Apetrei, 2021; Ilyasov et al., 2020).

Antimalarial Drug Targets

The structural features of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate derivatives, including tetrahydroquinoline, are being investigated for their potential as antimalarial drug targets. These studies focus on protein farnesyltransferase inhibitors, suggesting that modifications of tetrahydroquinoline scaffolds could lead to new therapeutic agents against malaria (Sharma, 2017).

Antimicrobial and Antioxidant Properties

The role of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate-related compounds in environmental and food science, particularly in the remediation of organic pollutants and as potential food additives, highlights their dual antimicrobial and antioxidant properties. These compounds have been shown to enhance the degradation efficiency of persistent organic pollutants, indicating their value in environmental clean-up efforts and their potential as preservatives in food products (Husain & Husain, 2007).

Synthesis of Physiologically Active Compounds

Radical cyclizations, a method used in the synthesis of carbo- and heterocyclic compounds, leverage the structural motifs of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate for the construction of physiologically active compounds. This synthesis pathway is critical for developing new materials with potential therapeutic applications, demonstrating the versatility of tetrahydroquinoline derivatives in organic synthesis (Ishibashi & Tamura, 2004).

特性

IUPAC Name |

ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJNJSGZCDFBRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2=O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544742 |

Source

|

| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

CAS RN |

106960-78-5 |

Source

|

| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)

![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)